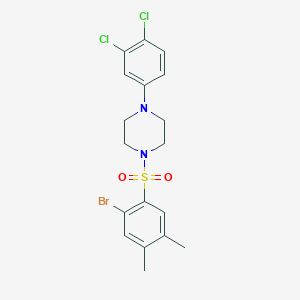

1-(2-Bromo-4,5-dimethylbenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine

説明

特性

IUPAC Name |

1-(2-bromo-4,5-dimethylphenyl)sulfonyl-4-(3,4-dichlorophenyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrCl2N2O2S/c1-12-9-15(19)18(10-13(12)2)26(24,25)23-7-5-22(6-8-23)14-3-4-16(20)17(21)11-14/h3-4,9-11H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWGPOMSJTQDHGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)Br)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrCl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-4,5-dimethylbenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine typically involves multi-step organic reactions. A common synthetic route includes:

-

Formation of the Piperazine Core:

- Starting with piperazine, the core structure is prepared through standard amination reactions.

化学反応の分析

Types of Reactions: 1-(2-Bromo-4,5-dimethylbenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine can undergo various chemical reactions, including:

-

Substitution Reactions:

- The bromine atom can be substituted with other nucleophiles under appropriate conditions.

-

Oxidation and Reduction:

- The compound can be oxidized or reduced, affecting the sulfonyl and phenyl groups.

Common Reagents and Conditions:

Nucleophiles: Such as amines or thiols for substitution reactions.

Oxidizing Agents: Like potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Major Products:

- Substituted derivatives depending on the nucleophile used.

- Oxidized or reduced forms of the original compound.

Chemistry:

- Used as a building block in the synthesis of more complex molecules.

- Acts as a ligand in coordination chemistry.

Biology and Medicine:

- Investigated for potential pharmacological activities, including antimicrobial and anticancer properties.

- Used in the study of receptor binding and enzyme inhibition.

Industry:

- Employed in the development of new materials with specific properties, such as polymers and resins.

作用機序

The mechanism by which 1-(2-Bromo-4,5-dimethylbenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine exerts its effects depends on its application:

-

Pharmacological Action:

- It may interact with specific receptors or enzymes, inhibiting or activating their function.

- The sulfonyl and phenyl groups play a crucial role in binding to biological targets.

-

Material Science:

- Acts as a cross-linking agent or a stabilizer in polymer matrices.

類似化合物との比較

Aromatic Substitution Patterns

- 3,4-Dichlorophenylpiperazine Core : This moiety is a common feature in compounds targeting dopamine receptors (e.g., 7d, 7e in ) and sigma ligands (e.g., BD1031 in ). The 3,4-dichloro substitution enhances lipophilicity and receptor affinity, as shown in studies where 1-(2,3-dichlorophenyl)piperazine derivatives exhibited high 5-HT6 and D2 receptor affinity .

- Analog 17 (CID 386371): Contains a 2,5-dichlorophenylsulfonyl group, which lacks methyl substituents but retains dual halogenation for enhanced halogen bonding . Analog 19 (CAS 694473-41-1): Features a 4-fluorophenylsulfonyl group, offering reduced steric bulk and increased electronegativity, which may favor interactions with polar receptor pockets .

Functional Group Variations

- Cyanophenyl vs. Trifluoromethylphenyl: In , compound 7d (3-cyanophenyl) and 7e (3-trifluoromethylphenyl) demonstrate how electron-withdrawing groups modulate activity. The trifluoromethyl group enhances metabolic stability and lipophilicity, whereas the cyano group may engage in dipole interactions .

- Amide vs. Sulfonamide Linkers: The target compound’s sulfonamide linker (vs.

Pharmacological and Physicochemical Properties

Table 1. Key Comparative Data

*LogP estimated using fragment-based methods (e.g., Crippen’s method).

生物活性

1-(2-Bromo-4,5-dimethylbenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activity. This compound features a piperazine core substituted with a sulfonyl group and halogenated phenyl rings, which may influence its pharmacological properties.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name : 1-(2-Bromo-4,5-dimethylbenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine

- Molecular Formula : C15H15BrCl2N2O2S

- Molecular Weight : Approximately 405.17 g/mol

Biological Activity

The biological activity of this compound has been explored through various studies focusing on its interaction with neurotransmitter systems and potential therapeutic applications.

The sulfonyl group in the compound is likely crucial for its interaction with biological targets. It may facilitate binding to specific receptors or enzymes, potentially leading to inhibition or modulation of their activity. The presence of bromine and chlorine atoms can enhance the lipophilicity and binding affinity of the compound.

Pharmacological Studies

Recent research has highlighted the importance of similar compounds in modulating serotonin receptors, particularly 5-HT(1A) and 5-HT(3A) receptors. For instance, compounds structurally related to the target molecule have shown significant affinity for these receptors, indicating that 1-(2-Bromo-4,5-dimethylbenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine might exhibit similar properties.

Case Study: Related Compounds

A related compound, Lu AA21004 (also known as 5m), demonstrated multimodal activity by acting as an agonist at 5-HT(1A) receptors and an antagonist at 5-HT(3A) receptors. This compound also inhibited the serotonin transporter (SERT), leading to increased serotonin levels in the brain after treatment. Such findings suggest that our target compound could potentially influence serotonergic pathways similarly .

Research Findings

The following table summarizes key findings from studies involving related compounds:

| Compound Name | Receptor Affinity (K(i) nM) | Mechanism of Action | Therapeutic Potential |

|---|---|---|---|

| Lu AA21004 | 5-HT(1A): 15; SERT: 1.6 | Agonist/Antagonist | Major depressive disorder |

| Compound X | 5-HT(3A): 3.7; β(1): 46 | Antagonist | Anxiety disorders |

| Compound Y | SERT: 10 | Inhibitor | Depression |

科学的研究の応用

Medicinal Chemistry

1-(2-Bromo-4,5-dimethylbenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine has shown potential in several therapeutic areas:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties. Its interactions with bacterial enzymes may inhibit growth and proliferation.

- Anticancer Potential : Research indicates that this compound can modulate cellular pathways involved in cancer progression. Studies have shown its ability to inhibit the proliferation of various cancer cell lines, suggesting a possible role as an anticancer agent.

- Mechanism of Action : The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes or receptors, leading to inhibition. The presence of halogen atoms enhances binding affinity and specificity.

Organic Synthesis

This compound serves as a versatile intermediate for synthesizing more complex molecules:

- Synthesis of Derivatives : It can be used to create derivatives with modified biological activities. The piperazine structure allows for various substitutions that can enhance or alter its pharmacological properties.

- Research on Reaction Mechanisms : The synthesis typically involves multi-step routes starting from the reaction of 2-bromo-4,5-dimethylbenzenesulfonyl chloride with 3,4-dichloroaniline to form an intermediate sulfonamide. This intermediate is then reacted with piperazine under controlled conditions.

Material Science

The unique structural features of this compound make it suitable for applications in material science:

- Development of Novel Materials : Its electronic and optical properties can be harnessed to create materials with specific functionalities. For example, sulfonyl-containing compounds are often investigated for their potential in organic electronics and photonic devices.

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds similar to 1-(2-Bromo-4,5-dimethylbenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine:

- A study on BRD4 inhibitors demonstrated significant anti-proliferative activity against breast cancer cell lines, suggesting similar potential for this compound .

- Research on isoxazole derivatives indicated their utility as PET ligands for visualizing brain targets, which may provide insights into neurological applications .

Q & A

Basic: What are the standard synthetic routes for 1-(2-Bromo-4,5-dimethylbenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine?

Methodological Answer:

The synthesis typically involves sequential nucleophilic substitution and sulfonylation reactions. A general approach includes:

Substitution Reaction: Reacting 1-(3,4-dichlorophenyl)piperazine with 2-bromo-4,5-dimethylbenzenesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane or acetonitrile) under basic conditions (e.g., potassium carbonate or DIEA) at elevated temperatures (80–85°C) for 6–8 hours .

Purification: Crude products are purified via column chromatography (silica gel, petroleum ether/ethyl acetate eluent) or crystallization (dichloromethane/methanol mixtures) .

Basic: How is the purity and identity of this compound verified?

Methodological Answer:

Purity and structural confirmation are achieved through:

Analytical Techniques:

- HPLC/GC-MS: Quantify purity (>95% typical) and detect impurities .

- NMR Spectroscopy: Confirm substituent positions (e.g., aromatic protons of dichlorophenyl and sulfonyl groups) .

Crystallography: Single-crystal X-ray diffraction resolves molecular conformation and validates sulfonamide bond geometry .

Advanced: What strategies are recommended for optimizing the yield of sulfonylation reactions in the synthesis?

Methodological Answer:

Key optimization parameters include:

Reagent Stoichiometry: Use a 1.2–1.5 molar excess of sulfonyl chloride to ensure complete substitution .

Solvent Selection: Acetonitrile enhances reaction rates compared to DCM due to higher polarity .

Catalysis: Additives like DMAP (4-dimethylaminopyridine) can accelerate sulfonylation by stabilizing intermediates .

Temperature Control: Maintain 85°C for 8 hours to balance reaction completion and side-product minimization .

Advanced: How can conflicting data on biological activity (e.g., calcium channel vs. kinase inhibition) be addressed?

Methodological Answer:

Comparative Assays: Conduct parallel screening against both target classes (e.g., fluorometric calcium flux assays vs. kinase inhibition panels) .

Structural Analysis: Use X-ray crystallography or molecular docking to identify binding motifs. For example, the sulfonyl group may interact with calcium channel residues, while the dichlorophenyl moiety targets kinase ATP pockets .

SAR Studies: Synthesize analogs with modified substituents (e.g., replacing bromo with methoxy) to isolate activity contributors .

Basic: What are the known biological targets or activities of this compound?

Methodological Answer:

While direct studies on this compound are limited, structural analogs suggest:

Calcium Channel Modulation: Piperazine sulfonamides with halogenated aryl groups exhibit calcium antagonist activity, as seen in flunarizine derivatives .

Kinase Inhibition: The dichlorophenyl group is common in kinase inhibitors (e.g., tyrosine kinase), suggesting potential cross-reactivity .

Antimicrobial Activity: Piperazine sulfonamides with bromo substituents show moderate antibacterial effects in preliminary assays .

Advanced: What crystallographic techniques elucidate the molecular conformation and intermolecular interactions?

Methodological Answer:

Single-Crystal X-ray Diffraction: Resolves the chair conformation of the piperazine ring and dihedral angles between aryl groups. For example, the 4,5-dimethylbenzenesulfonyl group may adopt a perpendicular orientation relative to the dichlorophenyl ring .

Hydrogen Bond Analysis: Identify C–H···O/F interactions stabilizing crystal packing, as observed in related sulfonamide-piperazine structures .

Conformational Analysis: Cremer-Pople parameters quantify piperazine puckering (e.g., 4C₁ chair conformation) .

Basic: What are the recommended storage conditions for this compound?

Methodological Answer:

Temperature: Store at –20°C in airtight containers to prevent hydrolysis of the sulfonamide bond .

Light Sensitivity: Protect from prolonged UV exposure due to bromo and dichloro substituents, which may degrade under light .

Solubility Considerations: Dissolve in DMSO for biological assays (10 mM stock), avoiding aqueous buffers to prevent precipitation .

Advanced: How can computational modeling guide the design of analogs with improved pharmacokinetic properties?

Methodological Answer:

ADMET Prediction: Use tools like SwissADME to optimize logP (target 2–4) and reduce CYP450 inhibition (e.g., replace bromo with polar groups to lower hepatotoxicity) .

Molecular Dynamics Simulations: Simulate blood-brain barrier penetration; the sulfonyl group may limit CNS entry, requiring prodrug strategies for neuroactive targets .

QSAR Models: Correlate substituent electronegativity (e.g., Br vs. Cl) with metabolic stability using hepatic microsomal assay data .

Basic: What spectroscopic signatures distinguish this compound from similar piperazine derivatives?

Methodological Answer:

¹H NMR:

- Aromatic protons: Doublets for 3,4-dichlorophenyl (δ 7.2–7.4 ppm) and singlets for 4,5-dimethylbenzenesulfonyl (δ 2.3 ppm, CH₃) .

- Piperazine CH₂: Multiplet at δ 3.2–3.5 ppm .

IR Spectroscopy: Strong S=O stretches at 1150–1250 cm⁻¹ confirm sulfonylation .

Advanced: How can reaction byproducts (e.g., des-bromo analogs) be identified and mitigated?

Methodological Answer:

LC-MS Monitoring: Track molecular ions (e.g., [M+H]⁺ at m/z 487.9 for the target vs. 407.8 for des-bromo byproduct) .

Byproduct Mitigation:

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。